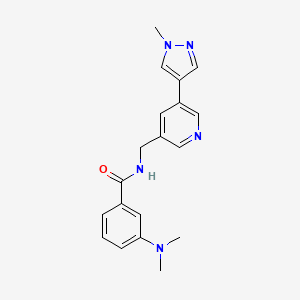
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its interaction with various biological targets.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure includes a dimethylamino group, a pyrazole moiety, and a benzamide backbone, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compound 5 from a related study showed IC50 values in the low micromolar range (0.08–12.07 mM) and acted as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The binding interactions of such compounds with tubulin have been elucidated through docking simulations, indicating their potential as anticancer agents.
In vitro assays have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines. For example, one study indicated that certain derivatives inhibited LPS-induced TNF-alpha release in mice models, suggesting anti-inflammatory and anticancer mechanisms .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in cell cultures . Such actions are critical in managing conditions related to chronic inflammation and autoimmune diseases.
Study 1: Inhibition of Tubulin Polymerization
In a study examining the effects of similar pyrazole derivatives on tubulin polymerization, researchers found that these compounds could effectively disrupt microtubule dynamics, which is essential for cancer cell division. The most effective compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, highlighting its potential as a novel treatment option .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of pyrazole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate glutamate-induced neurotoxicity, suggesting their utility in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-6-4-5-15(8-18)19(25)21-10-14-7-16(11-20-9-14)17-12-22-24(3)13-17/h4-9,11-13H,10H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQGZRFCTXKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













